molecular formula C64H63N7O14S2 B10826305 Slf-CR

Slf-CR

Cat. No.: B10826305
M. Wt: 1218.4 g/mol
InChI Key: MSHLWZSPCBMGCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SLF-CR is a bifunctional molecule designed to inhibit the aggregation of amyloid-beta, a protein associated with Alzheimer’s disease. The compound combines Congo Red, an amyloid ligand, with a synthetic ligand for the FK506-binding protein family of chaperones .

Preparation Methods

SLF-CR is synthesized by covalently linking Congo Red with a synthetic ligand for the FK506-binding protein. The reaction conditions involve the use of specific solvents and catalysts to facilitate the covalent bonding

Chemical Reactions Analysis

SLF-CR undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

SLF-CR exerts its effects by binding to amyloid-beta and preventing its aggregation. The compound’s mechanism involves two key components:

Comparison with Similar Compounds

SLF-CR is unique due to its bifunctional nature, combining an amyloid ligand with a chaperone-recruiting ligand. Similar compounds include:

This compound stands out because it combines these two functionalities, making it more effective in preventing amyloid-beta aggregation compared to its individual components .

Properties

Molecular Formula

C64H63N7O14S2

Molecular Weight

1218.4 g/mol

IUPAC Name

4-amino-3-[[4-[4-[[1-[[2-[3-[3-(3,4-dimethoxyphenyl)-1-[1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]-4-sulfonaphthalen-2-yl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-1-sulfonic acid

InChI

InChI=1S/C64H63N7O14S2/c1-6-64(2,3)61(73)62(74)71-33-12-11-20-52(71)63(75)85-53(31-21-39-22-32-54(82-4)55(34-39)83-5)42-14-13-15-45(35-42)84-38-58(72)66-60-49-19-10-8-17-47(49)57(87(79,80)81)37-51(60)70-68-44-29-25-41(26-30-44)40-23-27-43(28-24-40)67-69-50-36-56(86(76,77)78)46-16-7-9-18-48(46)59(50)65/h7-10,13-19,22-30,32,34-37,52-53H,6,11-12,20-21,31,33,38,65H2,1-5H3,(H,66,72)(H,76,77,78)(H,79,80,81)

InChI Key

MSHLWZSPCBMGCV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)OCC(=O)NC4=C(C=C(C5=CC=CC=C54)S(=O)(=O)O)N=NC6=CC=C(C=C6)C7=CC=C(C=C7)N=NC8=C(C9=CC=CC=C9C(=C8)S(=O)(=O)O)N

Origin of Product

United States

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